molecular formula C7H7BF3K B1592816 Potassium p-tolyltrifluoroborate CAS No. 216434-82-1

Potassium p-tolyltrifluoroborate

Cat. No. B1592816
M. Wt: 198.04 g/mol
InChI Key: KRWDYXJWQBTBAH-UHFFFAOYSA-N
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Description

Potassium p-tolyltrifluoroborate is a chemical compound with the linear formula CH3C6H4BF3K . It is used as a precursor or starting material for the synthesis of biaryl compounds by reacting with various aryl halides using a Pd/C catalyst . It can also be used as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition .


Synthesis Analysis

Potassium p-tolyltrifluoroborate can be synthesized through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Molecular Structure Analysis

The molecular formula of Potassium p-tolyltrifluoroborate is C7H7BF3K . It has a molecular weight of 198.04 .


Chemical Reactions Analysis

Potassium p-tolyltrifluoroborate can be used as a substrate in the synthesis of primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions . It can also be used in the carbonylative arylation of vinyl ketones via 1,4-addition .


Physical And Chemical Properties Analysis

Potassium p-tolyltrifluoroborate is a solid at 20 degrees Celsius . It is soluble in water . Its melting point is 294 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

Potassium p-tolyltrifluoroborate has notable applications in organic synthesis, particularly in catalysis. It is effectively used in palladium-catalyzed cross-coupling reactions with aryl halides, a process essential in the synthesis of various organic compounds. Studies have shown that palladium on carbon (Pd/C) can catalyze the cross-coupling of potassium p-tolyltrifluoroborate with aryl bromides and iodides, yielding moderate to good results. This method is advantageous due to its compatibility with a variety of functional groups and the stability of potassium p-tolyltrifluoroborate under air and moisture conditions [(LeBlond et al., 2009)](https://consensus.app/papers/palladium-carboncatalyzed-crosscoupling-aryl-halides-leblond/b8d4210e849b588891fc77573844d1a9/?utm_source=chatgpt), (Molander et al., 2002), (Molander et al., 2003), (Molander et al., 2009).

Energy Storage Systems

Potassium p-tolyltrifluoroborate is also significant in the development of energy storage systems, particularly potassium-ion batteries (PIBs). Research in this field aims to address the challenges of large volume variation and high activity of potassium. Studies have shown that potassium-ion batteries exhibit high operating voltage, fast ionic conductivity, and cost-effectiveness. Advances in electrode materials, electrolytes, and cell assembly technologies are crucial for the further development of high-performance PIBs (Zhang et al., 2019), (Qing Zhang et al., 2018).

Environmental Applications

In the realm of environmental science, potassium p-tolyltrifluoroborate plays a role in CO2 separation technology. It has been utilized in the development of membranes for CO2 transport, significantly improving CO2 separation performance. This application is critical for addressing environmental concerns related to greenhouse gas emissions and global warming (H. Lee & S. Kang, 2021), (J. Oh et al., 2013).

Analytical Chemistry

In analytical chemistry, the spectroscopic characterization of potassium p-tolyltrifluoroborate salts is of interest. FT-IR, FT-Raman, and UV-visible spectroscopy have been used to study the molecular structure and stability of these salts. These studies provide valuable insights into the physical and chemical properties of potassiump-tolyltrifluoroborate, which are crucial for its application in various scientific fields (M. A. Iramain et al., 2018).

Agricultural Science

Potassium p-tolyltrifluoroborate has potential implications in agricultural science, specifically in studies focusing on the effects of potassium on crop growth and yield. While not directly using potassium p-tolyltrifluoroborate, these studies highlight the importance of potassium in agricultural applications, such as its impact on the phenology and grain yield of crops like sunflower (Amanullah & M. W. Khan, 2010).

Advanced Battery Technologies

Research on potassium p-tolyltrifluoroborate contributes significantly to the development of advanced battery technologies, including various potassium-based alternatives for energy storage. These alternatives, such as potassium-sulfur and potassium-selenium batteries, offer higher energy density, safety, and cost-effectiveness compared to traditional lithium-ion batteries (Q. Yao & Changbao Zhu, 2020), (Yajie Liu et al., 2017).

Safety And Hazards

Potassium p-tolyltrifluoroborate is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;trifluoro-(4-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDYXJWQBTBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635592
Record name Potassium trifluoro(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium p-tolyltrifluoroborate

CAS RN

216434-82-1
Record name Potassium trifluoro(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium p-tolyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
CR LeBlond, KM Butler, MW Ferrington… - Synthetic …, 2009 - Taylor & Francis
… Palladium supported on carbon (Pd/C) has been shown to be an effective catalyst for the cross-coupling of potassium p-tolyltrifluoroborate with a variety of aryl bromides and iodides. …
Number of citations: 6 www.tandfonline.com
I Omari, LPE Yunker, J Penafiel… - … A European Journal, 2021 - Wiley Online Library
… Figure 4 A shows an example in which hydrolysis of potassium p-tolyltrifluoroborate at a fast stir rate never reached the catalytic regime; whereas at a slow stir rate (Figure 4 B), a …
M Kawase, K Matsuoka, T Shinagawa, G Hamasaka… - Synlett, 2022 - thieme-connect.com
… reaction of bromobenzene with potassium p-tolyltrifluoroborate as a model reaction was … on decreasing in the amount of catalyst and potassium p-tolyltrifluoroborate (entries 11–14). …
Number of citations: 3 www.thieme-connect.com
A Kumar Singh, R Venkatesh… - European Journal of …, 2022 - Wiley Online Library
… , p-tolylboronic acid and potassium p-tolyltrifluoroborate under optimized reaction conditions (… On the other hand, p-tolylboronic acid and potassium p-tolyltrifluoroborate gave the …
L Wang - Chinese Journal of Chemistry, 2006 - Wiley Online Library
… Electron-neutral, electron-rich or electron-poor aryl iodide was reacted with potassium p-tolyltrifluoroborate very well to generate the corresponding cross-coupling products in excellent …
Number of citations: 37 onlinelibrary.wiley.com
王磊, 李品华 - 中国化学: 英文版, 2006 - cqvip.com
… electron—rich or electron—poor aryl iodide was reacted with potassium P—tolyltrifluoroborate very well to generate the corresponding cross—coupling products in excellent yields …
Number of citations: 0 www.cqvip.com
K Fujiki, K Tanaka - European Journal of Organic Chemistry, 2020 - Wiley Online Library
… To examine the fluoride reactivity of aryltrifluoroborate, we first chose potassium p-tolyltrifluoroborate 2a, which is commercially available, as the electron neutral phenyltrifluoroborate, …
WK Chow, CM So, CP Lau… - The Journal of Organic …, 2010 - ACS Publications
… To explore a high efficacy catalytic system for aryl mesylate and aryltrifluoroborate salt coupling, 4-tert-butylphenyl mesylate and potassium p-tolyltrifluoroborate were chosen as the …
Number of citations: 81 pubs.acs.org
LS Varnedoe, BD Angel, JL McClellan… - Letters in organic …, 2010 - ncbi.nlm.nih.gov
… We began by examining the reaction of potassium p-tolyltrifluoroborate (1a) with 1.2 equivalents of p-bromobenzenediazonium tetrafluoroborate (2a) in the presence of 5 mol% Pd/C in …
Number of citations: 15 www.ncbi.nlm.nih.gov
C Liu, C Liu, XM Li, ZM Gao, ZL Jin - Chinese Chemical Letters, 2016 - Elsevier
… Unexpectedly, the ortho-substituted substrate, 2-bromobenzonitrile, reacted with potassium phenyltrifluoroborate or potassium p-tolyltrifluoroborate, providing the desired products in 94…
Number of citations: 20 www.sciencedirect.com

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